![molecular formula C8H6F6N2O3 B1457351 1-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CAS No. 1394647-20-1](/img/structure/B1457351.png)
1-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(2-Hydroxyethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (HETPCA) is a hydroxyethyl pyrazole carboxylic acid that has been widely studied in recent years due to its potential applications in various scientific research fields. HETPCA is an organic compound with a molecular formula of C7H7F6N2O2. It is a white, crystalline solid that is soluble in ethanol and other organic solvents. HETPCA has been used in a variety of scientific research applications, including drug design and development, protein engineering, and biochemistry.
Scientific Research Applications
Synthesis and Structural Evaluation
The synthesis, structural, and spectroscopic evaluations of pyrazole derivatives, including those related to 1-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, have been extensively studied. For example, Ö. Tamer et al. (2015) investigated the crystal structure, spectroscopic properties, and nonlinear optical activity of a pyrazole molecule, demonstrating the compound's potential in materials science due to its small energy gap and resulting optical properties (Ö. Tamer et al., 2015).
Chemical Functionalization and Reactivity
The functionalization reactions of pyrazole derivatives have been a focus to expand their applications in synthetic chemistry. İ. Yıldırım and F. Kandemirli (2006) explored the reactions of pyrazole-3-carboxylic acid and its acid chloride with various aminophenols, leading to the synthesis of novel compounds, which could be foundational for further chemical and pharmacological studies (İ. Yıldırım & F. Kandemirli, 2006).
Synthetic Methods and Conversion into Carboxylic Acids
E. Okada et al. (1992) developed facile synthetic methods for trifluoromethylated pyrazoles and their subsequent conversion into pyrazole-4-carboxylic acids. This research highlights efficient pathways for synthesizing structurally diverse pyrazoles, which could be beneficial for developing new pharmaceuticals or agrochemicals (E. Okada et al., 1992).
Metal Coordination Polymers
Research by M. Cheng et al. (2017) on the synthesis and structural diversity of metal coordination polymers using pyrazole-based ligands, underscores the potential of pyrazole derivatives in the development of new materials with specific optical, magnetic, or catalytic properties (M. Cheng et al., 2017).
properties
IUPAC Name |
1-(2-hydroxyethyl)-3,5-bis(trifluoromethyl)pyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F6N2O3/c9-7(10,11)4-3(6(18)19)5(8(12,13)14)16(15-4)1-2-17/h17H,1-2H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBZUPGWKDCOSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N1C(=C(C(=N1)C(F)(F)F)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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